molecular formula C19H18N2O3 B2713364 (2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE CAS No. 328539-29-3

(2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE

Cat. No.: B2713364
CAS No.: 328539-29-3
M. Wt: 322.364
InChI Key: RIDWPZUXPFCMJT-PTNGSMBKSA-N
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Description

(2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is an organic compound that belongs to the class of acrylamides. Acrylamides are widely studied due to their applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a cyano group, methoxy groups, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylphenylamine and 4-methoxybenzaldehyde.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization and Cyanation: The intermediate is then subjected to cyclization and cyanation reactions to introduce the cyano group and form the desired acrylamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use as a drug candidate or in drug development.

    Industry: It could be used in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-N-(2-methoxyphenyl)-3-phenylacrylamide: Similar structure but lacks the methyl and additional methoxy groups.

    (2Z)-2-cyano-N-(4-methylphenyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but lacks the methoxy group on the 2-position.

Uniqueness

The presence of both methoxy and methyl groups in (2Z)-2-CYANO-N-(2-METHOXY-4-METHYLPHENYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE may confer unique chemical properties, such as increased stability, reactivity, or biological activity, compared to similar compounds.

Conclusion

This compound is a compound with diverse potential applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable subject of study.

Properties

IUPAC Name

(Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-4-9-17(18(10-13)24-3)21-19(22)15(12-20)11-14-5-7-16(23-2)8-6-14/h4-11H,1-3H3,(H,21,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDWPZUXPFCMJT-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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